Methyl 4-(diethylarsorothioyl)benzoate
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Overview
Description
Methyl 4-(diethylarsorothioyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester and a diethylarsorothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(diethylarsorothioyl)benzoate typically involves the esterification of 4-(diethylarsorothioyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(diethylarsorothioyl)benzoic acid+methanolacid catalystMethyl 4-(diethylarsorothioyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethylarsorothioyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro, halo, or other substituted benzoates.
Scientific Research Applications
Methyl 4-(diethylarsorothioyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(diethylarsorothioyl)benzoate involves its interaction with specific molecular targets. The diethylarsorothioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Methyl 4-(diethylarsorothioyl)benzoate is unique due to the presence of the diethylarsorothioyl group, which imparts distinct chemical and biological properties. Unlike simple esters like methyl benzoate, the compound can engage in additional interactions due to the arsenic-containing group, making it a valuable compound for specialized applications.
Properties
CAS No. |
54926-21-5 |
---|---|
Molecular Formula |
C12H17AsO2S |
Molecular Weight |
300.25 g/mol |
IUPAC Name |
methyl 4-diethylarsinothioylbenzoate |
InChI |
InChI=1S/C12H17AsO2S/c1-4-13(16,5-2)11-8-6-10(7-9-11)12(14)15-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
YKYHXNQBAVSQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](=S)(CC)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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